1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Overview
Description
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-Fluorobenzyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biology: The compound is studied for its biological activity, including its effects on cellular processes and potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and specificity towards these targets. The pyrazole ring plays a crucial role in the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-benzyl)-1H-pyrazol-3-ylamine
- 1-(2-Bromo-benzyl)-1H-pyrazol-3-ylamine
- 1-(2-Methyl-benzyl)-1H-pyrazol-3-ylamine
Uniqueness
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry for the development of highly specific and potent therapeutic agents.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNDRKSXLMBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392363 | |
Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895929-38-1 | |
Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895929-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.